N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide, also known as DMTT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of thiophene derivatives.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and addiction.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which are involved in mood regulation and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide in lab experiments is that it is a synthetic compound, which means that its properties can be easily controlled and manipulated. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide. One direction is to investigate its potential as an anticancer and anti-inflammatory agent. Another direction is to study its effects on the central nervous system in more detail, particularly its potential as a treatment for addiction and mood disorders. Additionally, further research could be done to explore its potential applications in material science, particularly in the development of electronic devices.
Synthesis Methods
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide can be synthesized by a multistep process that involves the reaction of 4-methylbenzoyl chloride with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate, which is then reacted with 4-methylphenylmagnesium bromide to yield the final product, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide has been studied for its anticancer and anti-inflammatory properties. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
In pharmacology, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide has been studied for its effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and addiction.
In material science, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide has been studied for its electronic properties. It has been shown to have semiconducting properties, which make it a potential candidate for use in electronic devices such as transistors and solar cells.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-3-7-16(8-4-14)19(21)20(17-9-5-15(2)6-10-17)18-11-12-24(22,23)13-18/h3-12,18H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJUHMQPKFRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(4-methylphenyl)benzamide |
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